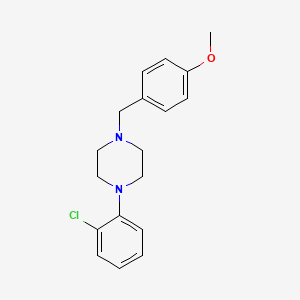![molecular formula C17H18N2O3 B5728327 2-methoxy-N-{2-[(3-methylphenyl)amino]-2-oxoethyl}benzamide](/img/structure/B5728327.png)
2-methoxy-N-{2-[(3-methylphenyl)amino]-2-oxoethyl}benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-methoxy-N-{2-[(3-methylphenyl)amino]-2-oxoethyl}benzamide, also known as MMPEB, is a synthetic compound that has gained attention in scientific research due to its potential applications in various fields. MMPEB is a benzamide derivative that has been synthesized through a multistep process.
Mecanismo De Acción
The mechanism of action of 2-methoxy-N-{2-[(3-methylphenyl)amino]-2-oxoethyl}benzamide is not fully understood. However, it has been shown to interact with ion channels, particularly the voltage-gated potassium channels, which are involved in the regulation of neuronal excitability. 2-methoxy-N-{2-[(3-methylphenyl)amino]-2-oxoethyl}benzamide has been shown to increase the activity of these channels, leading to hyperpolarization of the cell membrane and a decrease in neuronal excitability.
Biochemical and Physiological Effects:
2-methoxy-N-{2-[(3-methylphenyl)amino]-2-oxoethyl}benzamide has been shown to have various biochemical and physiological effects. In cancer cells, 2-methoxy-N-{2-[(3-methylphenyl)amino]-2-oxoethyl}benzamide induces apoptosis by activating the caspase pathway. In neurons, 2-methoxy-N-{2-[(3-methylphenyl)amino]-2-oxoethyl}benzamide increases the activity of voltage-gated potassium channels, leading to hyperpolarization of the cell membrane and a decrease in neuronal excitability. 2-methoxy-N-{2-[(3-methylphenyl)amino]-2-oxoethyl}benzamide has also been shown to have anti-inflammatory effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 2-methoxy-N-{2-[(3-methylphenyl)amino]-2-oxoethyl}benzamide in lab experiments is its specificity for voltage-gated potassium channels. This allows researchers to study the effects of modulating these channels without affecting other ion channels. However, one of the limitations of using 2-methoxy-N-{2-[(3-methylphenyl)amino]-2-oxoethyl}benzamide is its low solubility in water, which can make it difficult to administer in experiments.
Direcciones Futuras
For the study of 2-methoxy-N-{2-[(3-methylphenyl)amino]-2-oxoethyl}benzamide include the development of new drugs, the study of 2-methoxy-N-{2-[(3-methylphenyl)amino]-2-oxoethyl}benzamide in neurological disorders, and the exploration of its effects on other ion channels and its potential use in other fields.
Métodos De Síntesis
The synthesis of 2-methoxy-N-{2-[(3-methylphenyl)amino]-2-oxoethyl}benzamide involves a multistep process. The initial step involves the synthesis of 2-methoxybenzoic acid, which is further converted to 2-methoxybenzoyl chloride. The second step involves the reaction of 2-methoxybenzoyl chloride with N-(3-methylphenyl) ethylenediamine to form 2-methoxy-N-{2-[(3-methylphenyl)amino]-2-oxoethyl}benzamide. The final product is then purified through crystallization.
Aplicaciones Científicas De Investigación
2-methoxy-N-{2-[(3-methylphenyl)amino]-2-oxoethyl}benzamide has been studied for its potential applications in various fields, including cancer research, drug discovery, and neuroscience. In cancer research, 2-methoxy-N-{2-[(3-methylphenyl)amino]-2-oxoethyl}benzamide has been shown to inhibit the growth of cancer cells by inducing apoptosis. In drug discovery, 2-methoxy-N-{2-[(3-methylphenyl)amino]-2-oxoethyl}benzamide has been studied as a potential lead compound for the development of new drugs. In neuroscience, 2-methoxy-N-{2-[(3-methylphenyl)amino]-2-oxoethyl}benzamide has been shown to modulate the activity of ion channels, which could lead to the development of new treatments for neurological disorders.
Propiedades
IUPAC Name |
2-methoxy-N-[2-(3-methylanilino)-2-oxoethyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O3/c1-12-6-5-7-13(10-12)19-16(20)11-18-17(21)14-8-3-4-9-15(14)22-2/h3-10H,11H2,1-2H3,(H,18,21)(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OCTIHBPZCNTZNE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)CNC(=O)C2=CC=CC=C2OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-methoxy-N-{2-[(3-methylphenyl)amino]-2-oxoethyl}benzamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![3-[8,9-dimethyl-2-(2-thienyl)-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidin-7-yl]-N,N-dimethyl-1-propanamine](/img/structure/B5728272.png)


![N'-[4-(diethylamino)benzylidene]-2-[(1-ethyl-1H-benzimidazol-2-yl)thio]acetohydrazide](/img/structure/B5728290.png)
![N,N-diethyl-4-[(phenylsulfonyl)amino]benzamide](/img/structure/B5728291.png)
![5,6-dimethyl-3-(4-methylphenyl)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5728299.png)
![N-[2-(2-furyl)-1-(1-piperidinylcarbonyl)vinyl]-2-thiophenecarboxamide](/img/structure/B5728307.png)
![N-[2-(4-morpholinyl)-2-oxoethyl]-N-(3-nitrophenyl)methanesulfonamide](/img/structure/B5728312.png)

